molecular formula C10H17N3OS B7529807 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea

1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea

Cat. No. B7529807
M. Wt: 227.33 g/mol
InChI Key: KUYNNCPMUCGZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea is a chemical compound that is widely used in scientific research for its unique properties. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. This compound is thought to interfere with the normal functioning of the cell membrane and disrupt cellular processes, leading to cell death.
Biochemical and Physiological Effects:
1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to reduce oxidative stress in cells. This compound has also been shown to have anti-inflammatory properties and has been used in inflammation research. Additionally, 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea has been shown to have neuroprotective effects and has been used in neurological research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea in lab experiments is its unique properties. This compound has been extensively studied and has been shown to have a range of biological effects. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation of using 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments and can limit its use in certain areas of research.

Future Directions

There are many future directions for research involving 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea. One area of research is the development of new drugs based on this compound. It has shown promising results in drug discovery and could be used to develop new treatments for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea and its effects on different biological systems. This could lead to new insights into the functioning of cells and could have implications for the development of new therapies. Finally, more research is needed to explore the potential of 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea in areas such as neuroprotection and inflammation.

Synthesis Methods

The synthesis of 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea involves the reaction of 4-methyl-1,3-thiazol-2-amine with 3-methylbutyl isocyanate in the presence of a base. The reaction takes place under mild conditions and yields a high purity product. This synthesis method has been optimized and is widely used in laboratories for the production of 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea.

Scientific Research Applications

1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea has been extensively studied for its scientific research applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have anticancer properties and has been used in cancer research. Additionally, this compound has been used in the development of new drugs and has shown promising results in drug discovery.

properties

IUPAC Name

1-(3-methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-7(2)4-5-11-9(14)13-10-12-8(3)6-15-10/h6-7H,4-5H2,1-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYNNCPMUCGZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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